molecular formula C5H7FO3 B1449022 2-Fluoro-2-(oxetan-3-yl)acetic acid CAS No. 1779934-83-6

2-Fluoro-2-(oxetan-3-yl)acetic acid

Cat. No.: B1449022
CAS No.: 1779934-83-6
M. Wt: 134.11 g/mol
InChI Key: AGPSJNYCERYWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(oxetan-3-yl)acetic acid is a chemical compound with the molecular formula C5H7FO3 and a molecular weight of 134.11 g/mol. It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. This compound is used as a building block in various chemical syntheses and has applications in research and industry.

Preparation Methods

One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring . This can be achieved through various cyclization strategies, such as epoxide ring opening or electrophilic halocyclization of alcohols . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-Fluoro-2-(oxetan-3-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-Fluoro-2-(oxetan-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

2-Fluoro-2-(oxetan-3-yl)acetic acid can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds also contain four-membered rings but with a nitrogen atom instead of oxygen.

    Other oxetane derivatives: These compounds have similar ring structures but different substituents. The uniqueness of this compound lies in its specific combination of the oxetane ring with the fluoro and acetic acid groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-fluoro-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPSJNYCERYWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 3
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 5
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(oxetan-3-yl)acetic acid

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